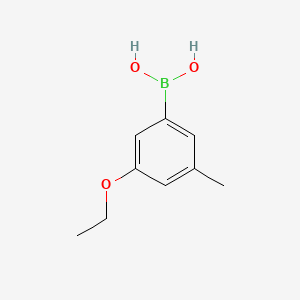

(3-Ethoxy-5-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

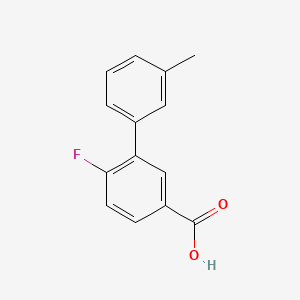

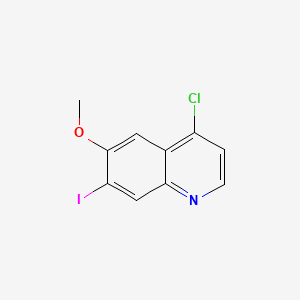

“(3-Ethoxy-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It is a derivative of boronic acid, which is a compound that contains a boron atom bonded to three oxygen atoms .

Molecular Structure Analysis

The molecular structure of “(3-Ethoxy-5-methylphenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with an ethoxy group (an oxygen atom bonded to two carbon atoms), a methyl group (a carbon atom bonded to three hydrogen atoms), and a boronic acid group (a boron atom bonded to two hydroxyl groups) attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “(3-Ethoxy-5-methylphenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions , and can undergo protodeboronation, a process where the boron atom is removed .科学的研究の応用

Suzuki–Miyaura Coupling

The compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can undergo protodeboronation, a process that involves the removal of the boron moiety . This is particularly useful in organic synthesis, especially when the boron moiety needs to be removed at the end of a sequence .

Anti-Markovnikov Hydromethylation

The compound can be used in a formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond in an anti-Markovnikov manner .

Organic Synthesis

The compound is widely employed in organic synthesis. This includes its use in various borylation approaches, which have been developed over the years .

Fluorescent Sensor

Boronic acids, including “(3-Ethoxy-5-methylphenyl)boronic acid”, can be used to create fluorescent sensors . These sensors can be used for the detection of various substances, including catechol and its amino-derivatives .

Catalyst in Chemical Reactions

The compound can act as a catalyst in various chemical reactions . For example, it can facilitate the transmetalation process in the Suzuki–Miyaura coupling .

作用機序

将来の方向性

特性

IUPAC Name |

(3-ethoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSSQITZDLDPSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681644 |

Source

|

| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxy-5-methylphenyl)boronic acid | |

CAS RN |

1256346-05-0 |

Source

|

| Record name | B-(3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)